molecular formula C42H24N2O24S6 B13789676 (7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate CAS No. 94086-99-4

(7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate

Cat. No.: B13789676
CAS No.: 94086-99-4
M. Wt: 1133.0 g/mol
InChI Key: HBLOPIACZIGDQO-UHFFFAOYSA-N
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Description

The compound (7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[2715002,1803,1606,1508,13019,28021,26031,44032,41034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate is a complex organic molecule characterized by its intricate structure and multiple functional groups

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of sulfooxy groups and the diazaundecacyclo framework. Industrial production methods may involve the use of advanced techniques such as high-pressure reactions and specialized catalysts to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler compounds with fewer functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes at the molecular level.

    Industry: Used in the production of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The sulfooxy groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The diazaundecacyclo framework provides structural stability and influences the compound’s overall reactivity and interaction with other molecules.

Comparison with Similar Compounds

Compared to other similar compounds, (7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate stands out due to its unique combination of functional groups and structural complexity. Similar compounds include other sulfooxy and diazaundecacyclo derivatives, each with varying degrees of reactivity and applications.

Properties

CAS No.

94086-99-4

Molecular Formula

C42H24N2O24S6

Molecular Weight

1133.0 g/mol

IUPAC Name

(7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate

InChI

InChI=1S/C42H24N2O24S6/c45-69(46,47)63-37-17-7-1-3-9-19(17)39(65-71(51,52)53)29-25(37)15-13-23-27-28-24-14-16-26-30(40(66-72(54,55)56)20-10-4-2-8-18(20)38(26)64-70(48,49)50)34(24)44-36(28)32-31(35(27)43-33(23)29)41(67-73(57,58)59)21-11-5-6-12-22(21)42(32)68-74(60,61)62/h1-16,43-44H,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)

InChI Key

HBLOPIACZIGDQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2OS(=O)(=O)O)NC5=C4C6=C(C7=C(C8=CC=CC=C8C(=C75)OS(=O)(=O)O)OS(=O)(=O)O)NC9=C6C=CC1=C(C2=CC=CC=C2C(=C19)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O

Origin of Product

United States

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